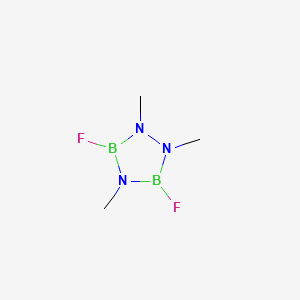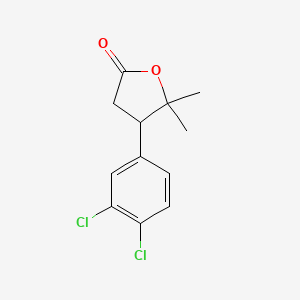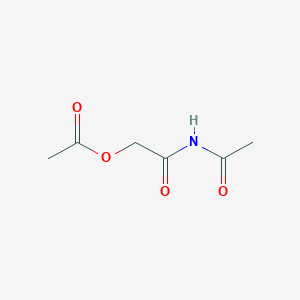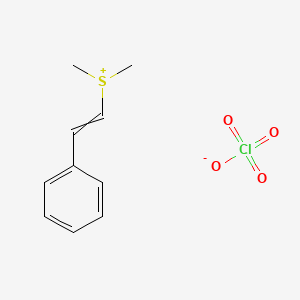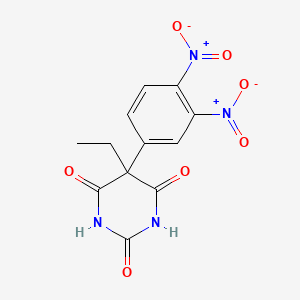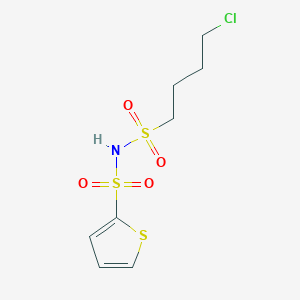![molecular formula C6H11ClN2O2S B14489997 Ethyl 2-chloro-3-[(hydrazinylidenemethyl)sulfanyl]propanoate CAS No. 64168-82-7](/img/structure/B14489997.png)
Ethyl 2-chloro-3-[(hydrazinylidenemethyl)sulfanyl]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-chloro-3-[(hydrazinylidenemethyl)sulfanyl]propanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is notable for its unique structure, which includes a chloro group, a hydrazinylidenemethyl group, and a sulfanyl group attached to a propanoate ester.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-chloro-3-[(hydrazinylidenemethyl)sulfanyl]propanoate typically involves a multi-step process. One common method starts with the esterification of 2-chloropropanoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The resulting ethyl 2-chloropropanoate is then reacted with hydrazine hydrate and carbon disulfide under reflux conditions to introduce the hydrazinylidenemethyl and sulfanyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to ensure the compound’s purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-chloro-3-[(hydrazinylidenemethyl)sulfanyl]propanoate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The sulfanyl group can be oxidized to a sulfoxide or sulfone, while the hydrazinylidenemethyl group can undergo reduction to form hydrazine derivatives.
Condensation Reactions: The hydrazinylidenemethyl group can participate in condensation reactions with carbonyl compounds to form hydrazones.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of ethyl 2-azido-3-[(hydrazinylidenemethyl)sulfanyl]propanoate.
Oxidation: Formation of ethyl 2-chloro-3-[(hydrazinylidenemethyl)sulfinyl]propanoate.
Reduction: Formation of ethyl 2-chloro-3-[(hydrazinyl)methylsulfanyl]propanoate.
Applications De Recherche Scientifique
Ethyl 2-chloro-3-[(hydrazinylidenemethyl)sulfanyl]propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-cancer and anti-microbial agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl 2-chloro-3-[(hydrazinylidenemethyl)sulfanyl]propanoate involves its interaction with various molecular targets. The chloro group can form covalent bonds with nucleophilic sites in biological molecules, while the hydrazinylidenemethyl group can form hydrazone linkages with carbonyl-containing compounds. These interactions can disrupt normal cellular processes, leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-chloropropanoate: Lacks the hydrazinylidenemethyl and sulfanyl groups, making it less reactive.
Ethyl 2-azido-3-[(hydrazinylidenemethyl)sulfanyl]propanoate: Contains an azido group instead of a chloro group, which can lead to different reactivity and applications.
Ethyl 2-chloro-3-[(hydrazinyl)methylsulfanyl]propanoate: The hydrazinylidenemethyl group is reduced to a hydrazinyl group, altering its chemical properties.
Uniqueness
Ethyl 2-chloro-3-[(hydrazinylidenemethyl)sulfanyl]propanoate is unique due to its combination of functional groups, which confer a wide range of reactivity and potential applications. The presence of both a chloro and a hydrazinylidenemethyl group allows for diverse chemical transformations and interactions with biological targets.
Propriétés
Numéro CAS |
64168-82-7 |
|---|---|
Formule moléculaire |
C6H11ClN2O2S |
Poids moléculaire |
210.68 g/mol |
Nom IUPAC |
ethyl 2-chloro-3-methanehydrazonoylsulfanylpropanoate |
InChI |
InChI=1S/C6H11ClN2O2S/c1-2-11-6(10)5(7)3-12-4-9-8/h4-5H,2-3,8H2,1H3 |
Clé InChI |
LPKYYYOWTVTLNF-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CSC=NN)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-[Hexane-1,6-diylbis(oxy)]di(ethan-1-ol)](/img/structure/B14489916.png)
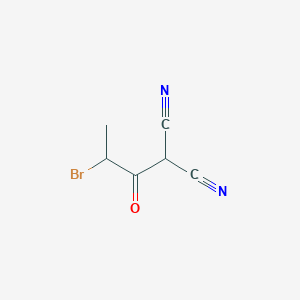

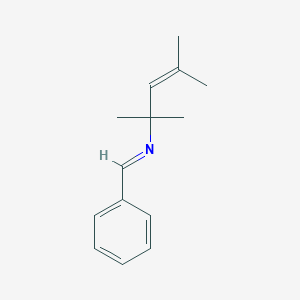

![[2,3-Bis(tert-butylsulfanyl)cycloprop-2-en-1-ylidene]cyanamide](/img/structure/B14489942.png)
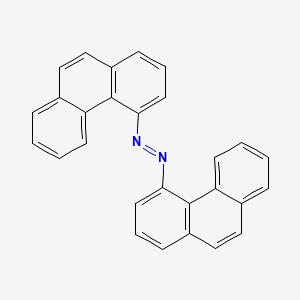
![N-[3-Hydroxy-3-(2-methoxyphenyl)-3-phenylpropyl]benzamide](/img/structure/B14489947.png)
